molecular formula C16H18N2O2 B14344925 2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine CAS No. 101288-81-7

2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine

Cat. No.: B14344925
CAS No.: 101288-81-7
M. Wt: 270.33 g/mol
InChI Key: GUVNQPAXIIRKAR-UHFFFAOYSA-N
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Description

2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is an organic compound characterized by its biphenyl structure with multiple methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 2’,4,4’,6-Tetramethyl[1,1’-biphenyl]-2-amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the nitro group.

    4-Acetamido-2,2,6,6-tetramethylpiperidinyloxy: Contains a piperidine ring and an acetamido group, differing in structure and functional groups.

Uniqueness

2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is unique due to the presence of both multiple methyl groups and a nitro group on the biphenyl structure

Properties

CAS No.

101288-81-7

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(2,4-dimethyl-6-nitrophenyl)-3,5-dimethylaniline

InChI

InChI=1S/C16H18N2O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18(19)20/h5-8H,17H2,1-4H3

InChI Key

GUVNQPAXIIRKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2[N+](=O)[O-])C)C)C

Origin of Product

United States

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